N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-1,2,3-thiadiazole-4-carboxamide
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Overview
Description
N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-1,2,3-thiadiazole-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including a benzofuran ring, a thiadiazole ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-1,2,3-thiadiazole-4-carboxamide typically involves multiple steps. One common route includes the following steps:
Friedel-Crafts Acylation: The initial step involves the acylation of benzofuran with 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of Thiadiazole Ring: The intermediate product is then reacted with thiosemicarbazide under acidic conditions to form the thiadiazole ring.
Carboxamide Formation: Finally, the compound is treated with an appropriate carboxylic acid derivative to introduce the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-1,2,3-thiadiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the benzofuran or thiadiazole rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-1,2,3-thiadiazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Materials Science: The compound is explored for its use in the development of organic semiconductors and conductive polymers.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and functional materials.
Mechanism of Action
The mechanism by which N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-1,2,3-thiadiazole-4-carboxamide exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methylbenzoyl)-4-benzylpiperidine
- 2-(4-methylbenzoyl)benzoic acid
- N-(2-fluorophenyl)-1-(4-methylbenzoyl)prolinamide
Uniqueness
N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-1,2,3-thiadiazole-4-carboxamide is unique due to its combination of a benzofuran ring and a thiadiazole ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in fields requiring specific molecular interactions and properties.
Properties
Molecular Formula |
C19H13N3O3S |
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Molecular Weight |
363.4 g/mol |
IUPAC Name |
N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]thiadiazole-4-carboxamide |
InChI |
InChI=1S/C19H13N3O3S/c1-11-6-8-12(9-7-11)17(23)18-16(13-4-2-3-5-15(13)25-18)20-19(24)14-10-26-22-21-14/h2-10H,1H3,(H,20,24) |
InChI Key |
WZOVHIGFGLAKFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CSN=N4 |
Origin of Product |
United States |
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